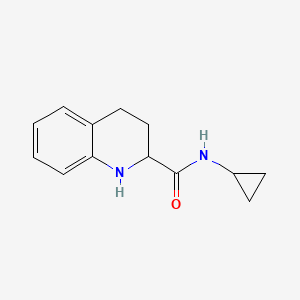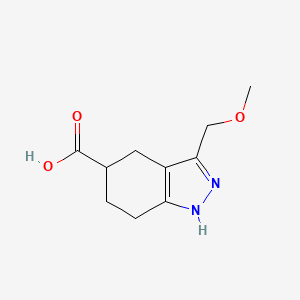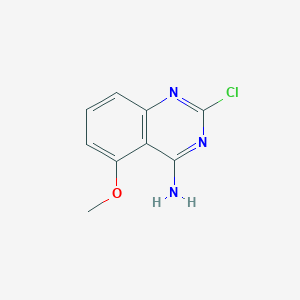![molecular formula C9H5F3N2O B11892367 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11892367.png)
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(Trifluorométhyl)imidazo[1,2-a]pyridine-3-carbaldéhyde est un composé hétérocyclique caractérisé par un groupe trifluorométhyle lié à un squelette imidazo[1,2-a]pyridine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(Trifluorométhyl)imidazo[1,2-a]pyridine-3-carbaldéhyde implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante consiste à utiliser la 2-phénylimidazo[1,2-a]pyridine comme matériau de départ, qui est ensuite soumis à des réactions de formylation à l'aide de réactifs tels que le DMF et le POCl3 . Une autre approche implique l'utilisation d'agents trifluorométhylant en présence de catalyseurs pour introduire le groupe trifluorométhyle .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des méthodes évolutives telles que la synthèse en flux continu, qui permet l'introduction efficace et contrôlée de groupes fonctionnels. L'utilisation de stratégies d'oxydation sans métal et de photocatalyse a également été explorée pour la production à grande échelle de dérivés d'imidazo[1,2-a]pyridine .
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(Trifluorométhyl)imidazo[1,2-a]pyridine-3-carbaldéhyde subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants pour former des acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe aldéhyde en alcools ou en d'autres formes réduites.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et des agents trifluorométhylant comme les ylures de sulfonium trifluorométhyle .
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent des alcools trifluorométhylés, des acides carboxyliques et divers dérivés substitués d'imidazo[1,2-a]pyridine .
4. Applications de recherche scientifique
Le 5-(Trifluorométhyl)imidazo[1,2-a]pyridine-3-carbaldéhyde a une large gamme d'applications dans la recherche scientifique :
5. Mécanisme d'action
Le mécanisme d'action du 5-(Trifluorométhyl)imidazo[1,2-a]pyridine-3-carbaldéhyde implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe trifluorométhyle améliore la lipophilie du composé, ce qui lui permet de pénétrer plus efficacement les membranes biologiques. Cette propriété est cruciale pour son activité dans divers systèmes biologiques . Le composé peut agir en inhibant des enzymes ou des récepteurs spécifiques, ce qui conduit aux effets biologiques observés.
Applications De Recherche Scientifique
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in various biological systems . The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Imidazo[1,2-a]pyridine : Un composé étroitement lié présentant des caractéristiques structurales similaires mais sans le groupe trifluorométhyle.
Imidazo[1,5-a]pyridine : Un autre composé lié avec un motif de fusion cyclique différent, utilisé dans diverses applications pharmaceutiques.
2-Trifluorométhylimidazo[1,2-a]pyridine : Un dérivé avec le groupe trifluorométhyle à une position différente, présentant des propriétés chimiques et biologiques distinctes.
Unicité
La présence du groupe trifluorométhyle en position 5 du squelette imidazo[1,2-a]pyridine confère au 5-(Trifluorométhyl)imidazo[1,2-a]pyridine-3-carbaldéhyde une réactivité chimique et une activité biologique uniques. Cette caractéristique structurelle améliore son potentiel en tant que bloc de construction polyvalent dans la synthèse organique et en tant que composé principal dans la découverte de médicaments .
Propriétés
Formule moléculaire |
C9H5F3N2O |
|---|---|
Poids moléculaire |
214.14 g/mol |
Nom IUPAC |
5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-2-1-3-8-13-4-6(5-15)14(7)8/h1-5H |
Clé InChI |
JJRBWGJBKCNQKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(N2C(=C1)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11892290.png)
![Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11892292.png)



![6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892304.png)

![2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892308.png)



![2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B11892359.png)

